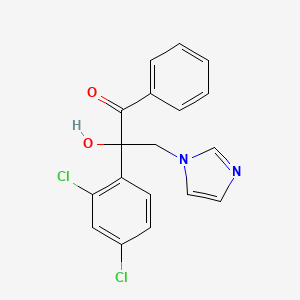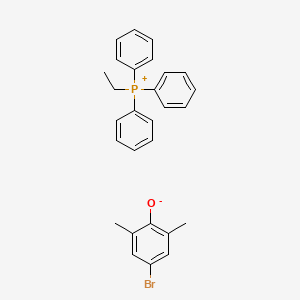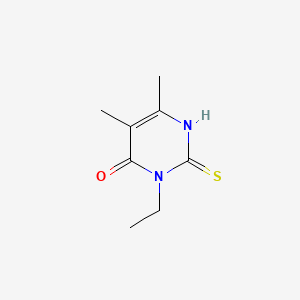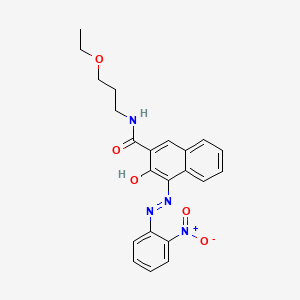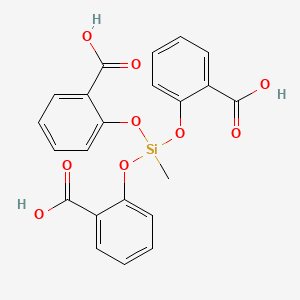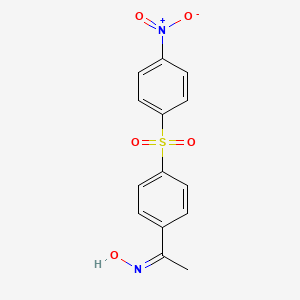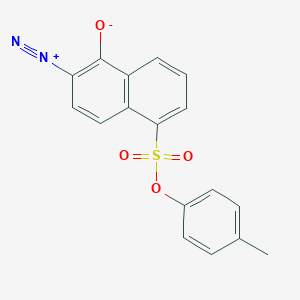
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a complex organic compound with the molecular formula C17H12N2O4S and a molecular weight of 340.35318 g/mol . This compound is characterized by the presence of a diazo group, a sulphonate group, and a naphthalene ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate amine precursor followed by coupling with a sulphonate ester. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo group .
Industrial Production Methods: : Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final coupling reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The sulphonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology
Medicine
Industry
Wirkmechanismus
The mechanism of action of p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to act as a diazo compound, participating in various chemical reactions. The diazo group can form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydro-1-oxo-2-diazonaphthalene-5-sulfonic acid 4-methylphenyl ester
- 5,6-Dihydro-5-oxo-6-diazonaphthalene-1-sulfonic acid 4-methylphenyl ester
- 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid 4-methylphenyl ester
Uniqueness: : p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
80370-33-8 |
|---|---|
Molekularformel |
C17H12N2O4S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-diazonio-5-(4-methylphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O4S/c1-11-5-7-12(8-6-11)23-24(21,22)16-4-2-3-14-13(16)9-10-15(19-18)17(14)20/h2-10H,1H3 |
InChI-Schlüssel |
IYVXYACGWZOENU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




